2,6-Dibromo-4-n-propylaniline

Übersicht

Beschreibung

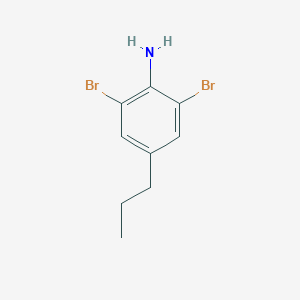

2,6-Dibromo-4-n-propylaniline is an organic compound with the molecular formula C₉H₁₁Br₂N and a molecular weight of 293.0 g/mol . It is a derivative of aniline, where two bromine atoms are substituted at the 2 and 6 positions, and a propyl group is attached at the 4 position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-n-propylaniline typically involves a multi-step process:

Friedel-Crafts Acylation:

Nitration and Reduction: The nitration of aniline followed by reduction to form the amine group.

Industrial Production Methods: Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of bromide-bromate salts in an aqueous acidic medium is a green process that minimizes the use of organic solvents .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dibromo-4-n-propylaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amine group.

Common Reagents and Conditions:

Bromination: Bromine or bromide-bromate salts in an aqueous acidic medium.

Reduction: Clemmensen reduction for converting acyl groups to alkane.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2,6-Dibromo-4-n-propylaniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,6-Dibromo-4-n-propylaniline involves its interaction with various molecular targets. The bromine atoms and the amine group play crucial roles in its reactivity. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atoms direct the incoming electrophiles to specific positions on the aromatic ring .

Vergleich Mit ähnlichen Verbindungen

2,6-Dibromoaniline: Similar structure but lacks the propyl group.

4-n-Propylaniline: Similar structure but lacks the bromine atoms.

2,4,6-Tribromoaniline: Contains an additional bromine atom compared to 2,6-Dibromo-4-n-propylaniline.

Uniqueness: this compound is unique due to the presence of both bromine atoms and the propyl group, which confer distinct chemical properties and reactivity patterns. This combination allows for specific applications in research and industry that are not possible with the similar compounds listed above.

Biologische Aktivität

2,6-Dibromo-4-n-propylaniline (DBPA) is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and toxicology. This compound is characterized by its bromine substitutions and propyl group, which may influence its biological interactions and mechanisms of action.

- IUPAC Name: this compound

- Molecular Formula: C10H11Br2N

- Molecular Weight: 292.01 g/mol

Antimicrobial Properties

Research has indicated that DBPA exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis. A study demonstrated that DBPA showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

DBPA has been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in human cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the activation of caspases, particularly caspase-3 and caspase-9, which play critical roles in the apoptotic pathway .

Case Study:

A notable study assessed the effects of DBPA on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased Annexin V staining, indicative of early apoptotic events .

Toxicological Profile

While DBPA shows promising biological activities, its toxicological effects must also be considered. Acute toxicity studies in rodents revealed that high doses can lead to hepatotoxicity and nephrotoxicity. Observations included elevated liver enzymes and histopathological changes in liver tissue .

Pharmacokinetics

The pharmacokinetic profile of DBPA suggests moderate absorption with a bioavailability estimated at around 50%. Metabolism primarily occurs via hepatic pathways, leading to several metabolites that may contribute to both therapeutic effects and toxicity. The elimination half-life is approximately 4 hours, necessitating frequent dosing for sustained biological activity .

Research Findings Summary

The following table summarizes the key findings related to the biological activity of DBPA:

| Activity Type | Effect | Mechanism of Action |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Disruption of cell membranes |

| Anticancer | Induction of apoptosis | Activation of caspases |

| Toxicity | Hepatotoxicity and nephrotoxicity | Dose-dependent adverse effects |

Eigenschaften

IUPAC Name |

2,6-dibromo-4-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br2N/c1-2-3-6-4-7(10)9(12)8(11)5-6/h4-5H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMCGFMOLUVBPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C(=C1)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379018 | |

| Record name | 2,6-dibromo-4-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10546-64-2 | |

| Record name | 2,6-Dibromo-4-propylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10546-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dibromo-4-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.